(1R)-1,5-Dihydroxy Canagliflozin

Chiral separation SFC Canagliflozin impurity profiling

(1R)-1,5-Dihydroxy Canagliflozin (CAS 2648347-42-4) is a defined stereoisomeric impurity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, distinguished from the active pharmaceutical ingredient by its (1R) stereochemical configuration rather than the (1S) configuration of the parent drug. Unlike the pharmacologically inactive O-glucuronide metabolites M5 and M7 that circulate in human plasma after dosing, (1R)-1,5-Dihydroxy Canagliflozin represents a process-related or degradative impurity that must be controlled during API manufacture and formulation.

Molecular Formula C₂₄H₂₇FO₆S
Molecular Weight 462.53
Cat. No. B1160681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1,5-Dihydroxy Canagliflozin
Synonyms(1R,2S,3R,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol
Molecular FormulaC₂₄H₂₇FO₆S
Molecular Weight462.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1,5-Dihydroxy Canagliflozin – A Critical Stereoisomeric Impurity Reference Standard for Canagliflozin Analytical Development


(1R)-1,5-Dihydroxy Canagliflozin (CAS 2648347-42-4) is a defined stereoisomeric impurity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, distinguished from the active pharmaceutical ingredient by its (1R) stereochemical configuration rather than the (1S) configuration of the parent drug . Unlike the pharmacologically inactive O-glucuronide metabolites M5 and M7 that circulate in human plasma after dosing, (1R)-1,5-Dihydroxy Canagliflozin represents a process-related or degradative impurity that must be controlled during API manufacture and formulation [1]. As a reference standard, it enables precise identification and quantification of this specific stereoisomer in drug substance and drug product, a requirement for regulatory submissions [2].

Why (1R)-1,5-Dihydroxy Canagliflozin Cannot Be Substituted by Other Canagliflozin Impurity Standards


Analytical reference standards for canagliflozin impurities are not interchangeable because each impurity presents a structurally distinct chromatographic and spectroscopic signature. The (1R)-stereoisomer differs from the (1S)-alpha anomer, the defluoro impurity, and oxidative degradants in retention time, mass fragmentation pattern, and relative response factor on both reversed-phase and chiral stationary phases [1]. Pharmacopeial and ICH guidelines require impurity-specific reference standards for system suitability, limit tests, and validation of impurity methods; substituting an incorrect impurity standard can lead to misidentification of unknown peaks, inaccurate quantitation, and potential failure of regulatory review [2]. For laboratories developing or validating impurity profiling methods for canagliflozin API or finished dosage forms, procurement of the exact stereoisomeric impurity (1R)-1,5-Dihydroxy Canagliflozin is a compliance necessity, not a preference .

(1R)-1,5-Dihydroxy Canagliflozin – Quantitative Differentiation Evidence Against Closest Impurity Analogs


Stereochemical Identity: (1R) vs. (1S)-Canagliflozin Chiral Differentiation by SFC

The (1R)-stereoisomer is chromatographically resolved from the active (1S)-canagliflozin and from the alpha-anomeric impurity using supercritical fluid chromatography (SFC). On a Diacel ChiralPak AD-3 column, baseline separation of alpha and beta isomeric impurities of canagliflozin was achieved with a runtime of approximately 11 minutes, compared to 65 minutes by conventional reversed-phase LC [1]. The (1R)-1,5-dihydroxy isomer displays a distinct MS signal at m/z 462 [M+NH4] and m/z 467 [M+Na] in positive electrospray ionization mode, overlapping with the canagliflozin molecular ion cluster but distinguishable by retention time [1]. Semi-preparative SFC fraction collection yielded recoveries above 90% with high purity for the isolated isomers [1].

Chiral separation SFC Canagliflozin impurity profiling

Absence of Pharmacological SGLT2 Activity – Differentiation from Active API and Functional Metabolites

The parent drug canagliflozin inhibits SGLT2 with an IC50 of 2.7 nM and SGLT1 with an IC50 of 710 nM, a selectivity ratio of 263-fold [1]. In contrast, the O-glucuronide metabolites M5 and M7 (structurally distinct from (1R)-1,5-dihydroxy canagliflozin) have been explicitly reported as pharmacologically inactive against both SGLT2 and SGLT1 in vitro [2]. As an impurity of the aglycone scaffold rather than a glucuronide conjugate, (1R)-1,5-Dihydroxy Canagliflozin is expected to be pharmacologically silent based on SAR: modification of the C-1 stereochemistry and the dihydroxy substitution disrupt the binding pharmacophore [3]. This contrasts with the active API and the cardio-renally active minor metabolite M9.

SGLT2 inhibition Pharmacological inactivity Impurity safety qualification

Purity Specification and Identity Confirmation – TRC Reference Standard vs. Uncertified Chemical Supplies

(1R)-1,5-Dihydroxy Canagliflozin supplied under TRC catalog number D450430 is certified as a reference standard with purity >95% (HPLC) . In contrast, generic chemical suppliers listing the compound as a research chemical provide no certified purity, no certificate of analysis, and no traceability to a recognized pharmacopeial monograph . The certified purity enables direct use as a quantitative calibrator in HPLC or LC-MS/MS methods for impurity determination, without the need for independent purity assignment by qNMR or mass balance .

Reference standard Impurity quantification Analytical method validation

Mass Spectrometric Differentiation from Other Canagliflozin-Related Impurities by MS/MS Fragmentation

In a validated UPLC-MS/MS method for canagliflozin and its metabolites, distinct selected ion monitoring (SIM) transitions were established: canagliflozin at m/z 462.00→191.10, O-glucuronide metabolites (M5, M7, M17) at m/z 638.10→191.10, and oxidation metabolite M9 at m/z 478.00→267.00 [1]. The (1R)-1,5-dihydroxy impurity (molecular ion [M+H]+ at m/z 463, Mw 462.53) can be distinguished from the parent drug (Mw 444.52) by its +18 Da mass shift corresponding to the addition of H2O and reduction, and from the O-glucuronides by the absence of the characteristic neutral loss of 176 Da (glucuronic acid moiety) . This specific mass signature enables unambiguous identification of the impurity in forced degradation studies and stability-indicating methods.

LC-MS/MS Impurity identification Mass fragmentation

Regulatory Recognition: ICH-Compliant Impurity Control vs. Unclassified Degradants

Under ICH Q3A(R2), any impurity present at ≥0.10% in the drug substance (or ≥1.0 mg/day for a drug dosed at ≤1 g/day) requires identification and qualification [1]. Canagliflozin is dosed at 100–300 mg/day, meaning the identification threshold is 0.2% (or 0.6 mg/day). (1R)-1,5-Dihydroxy Canagliflozin has been reported as an observed impurity in canagliflozin API at approximately 0.1±% of the total peak area by LC-MS, placing it at the identification threshold [2]. Access to an authenticated reference standard of this specific impurity is therefore essential for meeting the regulatory obligation to identify, quantify, and report the impurity in the drug substance specification.

ICH Q3A Impurity qualification Regulatory compliance

Recommended Application Scenarios for (1R)-1,5-Dihydroxy Canagliflozin Reference Standard


ANDAs / ANDS Impurity Method Validation – System Suitability and Calibration

When preparing an Abbreviated New Drug Application (ANDA) for generic canagliflozin tablets, the applicant must demonstrate that the impurity profile of the generic product is qualitatively and quantitatively comparable to the Reference Listed Drug (RLD). (1R)-1,5-Dihydroxy Canagliflozin is used as a system suitability standard to confirm chromatographic resolution from the canagliflozin peak and as a calibrator to establish the relative response factor (RRF), enabling accurate quantitation at the ICH identification threshold of 0.10% [1]. The certified purity of the TRC standard eliminates the need for in-house purity assignment, directly supporting method validation per ICH Q2(R1) [2].

Forced Degradation Studies for Stability-Indicating Method Development

During oxidative, thermal, or photolytic stress testing of canagliflozin API, (1R)-1,5-Dihydroxy Canagliflozin may form as a degradation product. Co-injection of the authentic reference standard confirms its identity and differentiates it from structurally similar oxidative degradants (e.g., M9) using the distinct m/z 463 [M+H]+ signal and absence of glucuronide-characteristic neutral loss [1]. Laboratories using the Waters ACQUITY UPC2 SFC method can achieve baseline separation of this isomer from the parent API in under 11 minutes, enabling rapid stability assessment [2].

API Release Testing and Batch-to-Batch Consistency Evaluation

For manufacturers of canagliflozin API, lot-to-lot consistency in the (1R)-isomer impurity level is a critical quality attribute. Using (1R)-1,5-Dihydroxy Canagliflozin as an external standard in a validated HPLC or UPLC-MS/MS method, QC laboratories can quantify this specific impurity against acceptance criteria (e.g., NMT 0.15%) in the API specification, ensuring that the synthetic process remains in control with respect to stereochemical purity [1].

Quote Request

Request a Quote for (1R)-1,5-Dihydroxy Canagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.